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molecular formula C7H5N5 B2836129 5-azido-1H-indazole CAS No. 20376-99-2

5-azido-1H-indazole

Cat. No. B2836129
M. Wt: 159.152
InChI Key: LYOBLOSSFBVVFY-UHFFFAOYSA-N
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Patent
US07897619B2

Procedure details

Neat tert-butyl nitrite (670 μL, 5633 μmol) was added to a suspension of 5-aminoindazole (500 mg, 3755 μmol) (commercially available from VWR Chemical Catalog (Order Number AAAL06705-14)) in MeCN (7 mL) at 0° C. followed by dropwise addition of trimethylsilyl azide (598 μL 4506 μmol). The mixture was stirred at 0° C. for 5 minutes room temperature for 18 hours, and at 50° C. for 24 hours. The mixture was concentrated under reduced pressure, and the resulting brown residue was absorbed onto silica gel and purified by flash chromatography (silica gel, 2% to 6% MeOH/DCM) to provide 5-azido-1H-indazole (456 mg, 76%) as a golden solid. LCMS (API-ES) m/z: 160.1 (M+H+).
Quantity
670 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
598 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.[NH2:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][N:13]=[CH:12]2.C[Si]([N:22]=[N+:23]=[N-])(C)C>CC#N>[N:8]([C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][N:13]=[CH:12]2)=[N+:22]=[N-:23]

Inputs

Step One
Name
Quantity
670 μL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1C=C2C=NNC2=CC1
Name
Quantity
7 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
598 μL
Type
reactant
Smiles
C[Si](C)(C)N=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 5 minutes room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting brown residue was absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel, 2% to 6% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N(=[N+]=[N-])C=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 456 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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